molecular formula C16H14FNO2S3 B2715571 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide CAS No. 2034606-19-2

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide

Cat. No.: B2715571
CAS No.: 2034606-19-2
M. Wt: 367.47
InChI Key: FUVXDPSALIVJHL-UHFFFAOYSA-N
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Description

1-(2-Fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide is a methanesulfonamide derivative featuring a 2-fluorophenyl group and a bis-thiophene methyl substituent. The compound’s structure combines aromatic fluorine with sulfur-containing heterocycles, which may influence its physicochemical properties and biological activity. Methanesulfonamides are known for their versatility in medicinal chemistry, often acting as enzyme inhibitors or receptor modulators due to their sulfonamide moiety’s hydrogen-bonding capacity and metabolic stability .

Properties

IUPAC Name

1-(2-fluorophenyl)-N-[thiophen-2-yl(thiophen-3-yl)methyl]methanesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H14FNO2S3/c17-14-5-2-1-4-13(14)11-23(19,20)18-16(12-7-9-21-10-12)15-6-3-8-22-15/h1-10,16,18H,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FUVXDPSALIVJHL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C(=C1)CS(=O)(=O)NC(C2=CSC=C2)C3=CC=CS3)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H14FNO2S3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

367.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide typically involves multi-step organic reactions. One common approach includes the following steps:

    Formation of the fluorophenyl intermediate:

    Synthesis of the thiophene intermediates: Thiophene rings are synthesized through the Paal-Knorr synthesis or other cyclization reactions.

    Coupling reactions: The fluorophenyl and thiophene intermediates are coupled using cross-coupling reactions such as Suzuki or Stille coupling.

    Introduction of the methanesulfonamide group: This step involves the reaction of the coupled intermediate with methanesulfonyl chloride in the presence of a base to form the final compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide undergoes various chemical reactions, including:

    Oxidation: The thiophene rings can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The fluorine atom on the phenyl ring can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

    Reduction: Catalytic hydrogenation or metal hydrides like lithium aluminum hydride (LiAlH4) are employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Amines.

    Substitution: Various substituted phenyl derivatives.

Scientific Research Applications

Medicinal Chemistry

Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives containing thiophene rings have shown promising results against various cancer cell lines. In one study, a related compound demonstrated high levels of antimitotic activity with mean GI50 values indicative of effective growth inhibition in human tumor cells .

Antimicrobial Properties
Thiophene-containing sulfonamides have been investigated for their antimicrobial activities. Studies suggest that the incorporation of thiophene enhances the efficacy against bacterial strains, making these compounds potential candidates for developing new antibiotics .

Anti-inflammatory Effects
The methanesulfonamide group is known for its anti-inflammatory properties. Compounds with this functional group have been shown to inhibit inflammatory pathways, suggesting that 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide could be effective in treating inflammatory diseases .

Plant Protection Agents

The compound has potential applications as a pesticide due to its structural characteristics that may confer insecticidal properties. Research into similar compounds has revealed their effectiveness in controlling pests, including arthropods and nematodes, which are significant agricultural threats .

Herbicide Development

The unique chemical structure may also contribute to herbicidal activity. Studies on related thiophene derivatives have shown promise in inhibiting weed growth without adversely affecting crop yield, making them suitable for integrated pest management strategies .

Data Tables

Application Area Potential Activity Relevant Studies
Medicinal ChemistryAnticancer, Antimicrobial ,
AgrochemicalsInsecticidal, Herbicidal
Anti-inflammatoryInhibition of inflammatory pathways

Case Study 1: Anticancer Activity

A study conducted by the National Cancer Institute evaluated the anticancer potential of a structurally similar compound featuring thiophene rings. The results indicated significant growth inhibition across various cancer cell lines, supporting the hypothesis that such compounds can be developed into effective anticancer agents .

Case Study 2: Pesticidal Efficacy

Research focusing on thiophene-based pesticides demonstrated effective control over common agricultural pests. The results suggested that these compounds could serve as environmentally friendly alternatives to traditional pesticides, reducing chemical runoff and promoting sustainable agriculture practices .

Mechanism of Action

The mechanism of action of 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide involves its interaction with specific molecular targets. The fluorophenyl group can engage in π-π interactions, while the thiophene rings can participate in electron-rich interactions. The methanesulfonamide moiety can form hydrogen bonds with biological targets, influencing the compound’s activity and selectivity.

Comparison with Similar Compounds

Firazorexton (Orexin Receptor Agonist)

Structure: N-[(2S,3S)-1-(2-hydroxy-2-methylpropanoyl)-2-([3-(3,5-difluorophenyl)-2-fluorophenyl]methyl)pyrrolidin-3-yl]methanesulfonamide . Key Features:

  • Fluorinated biphenyl group : Enhances lipophilicity and metabolic stability.
  • Pyrrolidinyl scaffold : Facilitates receptor binding via conformational rigidity.
  • Hydroxypropanoyl group: May improve solubility. Activity: Potent orexin receptor agonist, highlighting the role of fluorinated aromatic systems and sulfonamide groups in CNS targeting.

1-{7,7-Dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl}-N-[(furan-3-yl)methyl]-N-[(thiophen-2-yl)methyl]methanesulfonamide

Structure : Bicycloheptanyl core with furan-3-ylmethyl and thiophen-2-ylmethyl substituents.
Key Features :

  • Furan vs. thiophene : Furan’s lower lipophilicity compared to thiophene may reduce membrane permeability.
    Inference : Replacement of one thiophene with furan in this analog could serve as a structural control for studying substituent effects in the target compound.

N-(2-{[3-Chloro-5-(trifluoromethyl)-2-pyridinyl]sulfanyl}phenyl)methanesulfonamide

Structure : Pyridine sulfanyl group linked to a phenyl ring.
Key Features :

  • Contrast: Unlike the target compound’s bis-thiophene system, this derivative’s pyridine group may favor interactions with metal ions or polar enzyme pockets.

Comparative Analysis

Table 1: Structural and Hypothetical Property Comparison

Compound Substituents Molecular Formula Key Inferences References
Target Compound 2-Fluorophenyl, bis(thiophen-2-yl and thiophen-3-yl)methyl C₁₇H₁₅FNO₂S₃ High lipophilicity; potential CNS activity due to fluorophenyl and thiophenes
Firazorexton Trifluorobiphenyl, pyrrolidinyl, hydroxypropanoyl C₂₂H₂₅F₃N₂O₄S Optimized for orexin receptor binding; fluorines enhance stability
Compound Bicycloheptanyl, furan-3-ylmethyl, thiophen-2-ylmethyl C₂₀H₂₅NO₄S₂ Reduced lipophilicity vs. target; steric effects may limit bioavailability
Compound Pyridinyl sulfanyl, chloro, trifluoromethyl C₁₃H₁₂ClF₃N₂O₂S₂ Electron-deficient groups may favor enzyme inhibition

Substituent Effects

  • Fluorine : Present in the target compound and Firazorexton, fluorine atoms reduce metabolic oxidation and enhance binding affinity through hydrophobic and electrostatic interactions .
  • Thiophene vs. Furan : Thiophene’s higher electron density and lipophilicity compared to furan may improve the target compound’s membrane permeability and CNS penetration .
  • Bis-Thiophene System : The dual thiophene groups in the target compound could promote π-π stacking or sulfur-mediated interactions in hydrophobic binding pockets, a feature absent in single-heterocycle analogs.

Pharmacological Implications

Conversely, the bis-thiophene system may align with kinase inhibition profiles observed in other sulfonamides .

Biological Activity

1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide, with the CAS number 2034606-19-2, is a sulfonamide derivative that has garnered attention for its potential biological activities. This compound features a complex structure that includes a fluorophenyl group and two thiophene rings, which may contribute to its pharmacological properties. Understanding its biological activity is crucial for evaluating its potential therapeutic applications.

  • Molecular Formula : C16_{16}H14_{14}FNO2_2S3_3
  • Molecular Weight : 367.5 g/mol
  • Structure : The compound consists of a methanesulfonamide core linked to a fluorophenyl and thiophene moieties, which are known for their diverse biological activities.

Biological Activity Overview

Research indicates that compounds containing thiophene and sulfonamide groups often exhibit various biological activities, including anticancer, antimicrobial, and anti-inflammatory effects.

Anticancer Activity

Recent studies have highlighted the anticancer potential of related compounds:

  • Mechanism of Action : Compounds similar to 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide have been shown to induce apoptosis in cancer cells through mitochondrial pathways. For instance, studies demonstrate that certain thiophene derivatives promote cytochrome c release and caspase activation, leading to programmed cell death .
CompoundIC50_{50} (μM)Mechanism of Action
SK2280.20 - 2.58Apoptosis via mitochondrial pathway
Other Thiophene DerivativesVariesInhibition of tyrosine kinase receptors

Antimicrobial Activity

Sulfonamides are traditionally known for their antimicrobial properties. The incorporation of thiophene rings may enhance this activity:

  • Research Findings : Compounds with similar structures have shown significant antibacterial and antifungal activities against various pathogens, indicating that 1-(2-fluorophenyl)-N-(thiophen-2-yl(thiophen-3-yl)methyl)methanesulfonamide could also exhibit such effects .

Case Studies

  • In Vitro Studies : In vitro assays have demonstrated that related compounds exhibit selective toxicity against cancer cell lines while sparing normal cells. For example, a study reported the growth inhibition of A549 lung cancer cells with an IC50_{50} value of around 1 μM .
  • In Vivo Efficacy : Animal model studies are essential for confirming the therapeutic potential. Preliminary results suggest that thiophene-containing sulfonamides can significantly reduce tumor size in xenograft models without severe side effects .

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